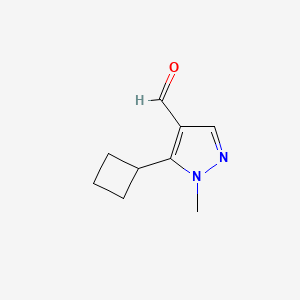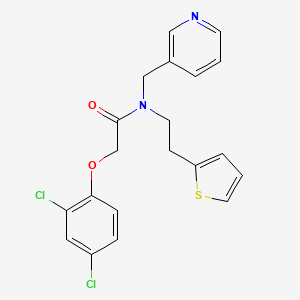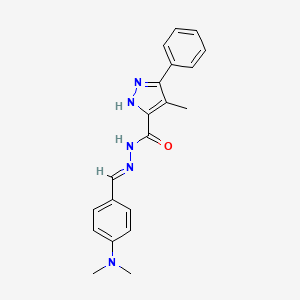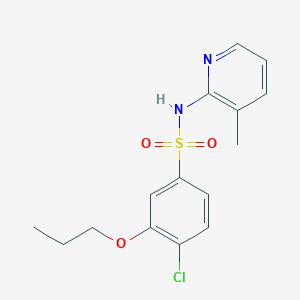![molecular formula C24H30N2O5 B2372664 3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921544-34-5](/img/structure/B2372664.png)
3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality 3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrobacterium-Mediated Transformation (AMT) Protocol
3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: has been used to activate the virulence (vir) genes of the tumor-inducing (Ti) plasmid in Agrobacterium tumefaciens during AMT protocols . This application is crucial for introducing foreign DNA into plant cells, enabling genetic modification and crop improvement.
Synthesis of Furanones and Quinones
The compound serves as a starting material for synthesizing furanones and quinones. Researchers utilize it as a versatile building block in organic synthesis. Furanones exhibit diverse biological activities, including antimicrobial and antitumor properties. Quinones, on the other hand, play essential roles in redox processes and enzyme reactions .
Computational Chemistry
Molecular modeling and quantum chemical calculations can elucidate the compound’s electronic properties, stability, and reactivity. Researchers can predict its behavior under various conditions, aiding in rational drug design and understanding its chemical behavior.
properties
IUPAC Name |
3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-6-26-18-14-17(10-12-19(18)31-15-24(4,5)23(26)28)25-22(27)16-9-11-20(29-7-2)21(13-16)30-8-3/h9-14H,6-8,15H2,1-5H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTRLMIXFDNVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)
![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)
![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)

![tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate](/img/structure/B2372601.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)
